1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione typically involves the condensation of 4-nitrobenzyl chloride with pyrimidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products:
Reduction: 1-(4-Aminobenzyl)pyrimidine-2,4(1h,3h)-dione.
Substitution: Various substituted benzyl pyrimidine derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrimidine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
1-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione can be compared with other similar compounds such as:
1-Benzylpyrimidine-2,4(1h,3h)-dione: Lacks the nitro group, resulting in different reactivity and biological activity.
1-(4-Aminobenzyl)pyrimidine-2,4(1h,3h)-dione: The amino group provides different electronic properties and potential for hydrogen bonding.
1-(4-Methoxybenzyl)pyrimidine-2,4(1h,3h)-dione: The methoxy group influences the compound’s lipophilicity and reactivity.
The presence of the nitro group in this compound imparts unique electronic properties and reactivity, making it distinct from its analogs.
Properties
CAS No. |
7263-86-7 |
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Molecular Formula |
C11H9N3O4 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N3O4/c15-10-5-6-13(11(16)12-10)7-8-1-3-9(4-2-8)14(17)18/h1-6H,7H2,(H,12,15,16) |
InChI Key |
BMTCZXDZXFKKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=O)NC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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